molecular formula C5ClF5N2 B12907065 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine CAS No. 74039-20-6

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine

Cat. No.: B12907065
CAS No.: 74039-20-6
M. Wt: 218.51 g/mol
InChI Key: LTRDQYKIIGULAQ-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine (CAS#: 74039-20-6) is a heterocyclic organic compound. Its chemical formula is C6H2ClF5N2. The compound features a pyrimidine ring substituted with chlorine, fluorine, and trifluoromethyl groups. It is a white to light yellow crystalline solid with interesting properties .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine. One common method involves the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with thionyl chloride (SOCl2) to introduce the chlorine atom. Another approach is the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with chloramine-T (N-chloro-p-toluenesulfonamide) to form the desired compound.

Industrial Production:: The compound is industrially produced using efficient and scalable methods. These processes ensure high yields and purity for commercial applications.

Chemical Reactions Analysis

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine participates in various chemical reactions:

    Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Common reagents include amines, alkoxides, and thiols.

    Oxidation and Reduction: While it is relatively stable under normal conditions, it can be oxidized or reduced using appropriate reagents.

    Major Products: The primary products of its reactions depend on the specific conditions. For example, nucleophilic substitution with an amine yields an amino-substituted pyrimidine.

Scientific Research Applications

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique substitution pattern.

    Agrochemicals: It may serve as a building block for herbicides or fungicides.

    Material Science: Its properties make it interesting for designing functional materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In drug development, it could interact with specific molecular targets (e.g., enzymes, receptors) or disrupt biological pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are related pyrimidines, 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include other halogenated pyrimidines like 5-chloro-2,4-difluoropyrimidine.

Properties

CAS No.

74039-20-6

Molecular Formula

C5ClF5N2

Molecular Weight

218.51 g/mol

IUPAC Name

5-chloro-2,4-difluoro-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5ClF5N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7

InChI Key

LTRDQYKIIGULAQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1F)F)C(F)(F)F)Cl

Origin of Product

United States

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